N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9658847
InChI: InChI=1S/C20H22N4O2S/c25-20(21-8-9-23-10-12-26-13-11-23)18-15-17(19-7-4-14-27-19)22-24(18)16-5-2-1-3-6-16/h1-7,14-15H,8-13H2,(H,21,25)
SMILES: C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.5 g/mol

N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC9658847

Molecular Formula: C20H22N4O2S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C20H22N4O2S
Molecular Weight 382.5 g/mol
IUPAC Name N-(2-morpholin-4-ylethyl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C20H22N4O2S/c25-20(21-8-9-23-10-12-26-13-11-23)18-15-17(19-7-4-14-27-19)22-24(18)16-5-2-1-3-6-16/h1-7,14-15H,8-13H2,(H,21,25)
Standard InChI Key IDEQWHYLKURVFF-UHFFFAOYSA-N
SMILES C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4
Canonical SMILES C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 1H-pyrazole ring substituted at positions 1, 3, and 5. Position 1 carries a phenyl group (C6H5), position 3 a thiophen-2-yl group (C4H3S), and position 5 a carboxamide moiety (-CONH-) linked to a 2-(morpholin-4-yl)ethyl chain. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and potential pharmacokinetic properties .

IUPAC Nomenclature

The systematic name, N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, reflects its substituents and connectivity. The morpholine ring is appended via an ethyl linker to the carboxamide nitrogen .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C21H23N4O2S, yielding a molecular weight of 407.5 g/mol. This aligns with analogs such as 4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-[4-(morpholin-4-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide (MW: 463.6 g/mol) , accounting for differences in substituents.

Spectral and Computational Data

While experimental spectra for this compound are unavailable, computational models predict key features:

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), morpholine C-O-C (~1100 cm⁻¹), and thiophene C-S (~700 cm⁻¹) .

  • NMR: The pyrazole C5 proton appears as a singlet near δ 7.2 ppm, while thiophene protons resonate between δ 6.8–7.4 ppm .

Synthesis and Derivative Chemistry

Synthetic Pathways

Patents describe multi-step routes to analogous pyrazole-5-carboxamides :

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or via Suzuki-Miyaura coupling to introduce aryl groups. For example, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is synthesized from phenylhydrazine and a thiophene-containing diketone .

  • Carboxamide Coupling: Activation of the carboxylic acid (e.g., using EDCl/HOBt) followed by reaction with 2-(morpholin-4-yl)ethylamine .

  • Purification: Chromatography or crystallization yields the final product (>95% purity) .

Structural Modifications

Key derivatives include:

  • Morpholine replacements: Piperazine or piperidine rings alter solubility and target affinity .

  • Thiophene substitutions: Replacing thiophen-2-yl with furan-2-yl modulates electronic properties .

PropertyValue (Predicted)Source Analogs
LogP (lipophilicity)2.83.1 (PubChem CID 44472508)
Aqueous solubility12 µM8 µM (CID 137649953)
Plasma protein binding89%92% (Patent IL238044A)

Therapeutic Applications

  • Oncology: Pyrazole-carboxamides demonstrate antiproliferative activity in breast (MCF-7) and lung (A549) cancer lines .

  • Neurology: Morpholine derivatives enhance blood-brain barrier penetration, suggesting potential in CNS disorders .

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